molecular formula C6H9NO2 B2437959 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 72029-78-8

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2437959
CAS No.: 72029-78-8
M. Wt: 127.143
InChI Key: JBDOTWVUXVXVDR-DSDZBIDZSA-N
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Description

3-Azabicyclo[310]hexane-2-carboxylic acid is an organic compound with the molecular formula C6H9NO2 It is a bicyclic structure containing a nitrogen atom, making it a heterocyclic compound

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One notable method involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by a series of steps including the formation of alpha-diazoacetate and its subsequent cyclopropanation .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing the use of toxic reagents. For instance, a method involving the substitution reaction of a precursor compound with dimethyl carbonate, followed by methylation and catalytic reactions, has been developed to produce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry

  • Building Block : It serves as a fundamental building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies .
  • Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing for the exploration of new functionalized derivatives .

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways .
  • Ligand Studies : Its ability to act as a ligand in biochemical assays makes it valuable for understanding receptor-ligand interactions .

Medicine

  • Antiviral and Anticancer Agents : The compound is being explored for its therapeutic potential, particularly in developing antiviral and anticancer agents. Research indicates that derivatives may inhibit specific enzymes involved in viral replication .
  • Opioid Receptor Antagonism : Certain derivatives have shown promise as opioid receptor antagonists, potentially offering new avenues for pain management therapies .

Industry

  • Pharmaceutical Production : 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is utilized in the production of pharmaceuticals and fine chemicals, contributing to drug development processes .

Case Studies

  • Synthesis and Characterization :
    A study demonstrated a concise synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening previous literature procedures. Optical resolution was achieved through diastereomeric salt formation or chromatography on chiral stationary phases .
  • Biological Activity Assessment :
    Research highlighted the antiviral properties of specific derivatives of this compound, showing effective inhibition against viral proteases involved in replication processes .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it acts as an inhibitor of viral proteases, thereby preventing the replication of the virus. The exact molecular targets and pathways depend on the specific application and derivative of the compound being used .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (ABH) is a bicyclic compound with the molecular formula C6H9NO2. Its unique structure, which includes a nitrogen atom in a bicyclic system, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of ABH, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacophore in drug design. Its structural features allow it to interact with various biological targets, influencing neurotransmitter systems and enzymatic pathways.

Anticonvulsant Activity

ABH has been explored for its anticonvulsant properties. Studies suggest that derivatives of this compound can modulate neurotransmitter release and inhibit excitatory pathways in the central nervous system (CNS), making them candidates for treating epilepsy .

Antiviral Activity

Recent investigations have identified ABH derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, the compound (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated promising antiviral activity with an EC50 value of 85.3 nM against SARS-CoV-2 . This highlights the compound's potential in developing antiviral therapies.

Enzyme Modulation

ABH can act as a substrate for certain enzymes, allowing researchers to study enzyme activity and function. It has been utilized to investigate the enantioselectivity of enzymes involved in hydrolysis reactions, providing insights into enzyme mechanisms and aiding in drug design .

The mechanisms through which ABH exerts its biological effects involve interactions with specific receptors and enzymes:

  • Receptor Modulation : ABH may influence receptor activity by mimicking natural ligands or by binding to active sites on enzymes, thereby altering their function.
  • Inhibition of Enzymatic Pathways : The compound's structure allows it to inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Anticonvulsant Study : A study demonstrated that ABH derivatives could significantly reduce seizure activity in animal models, suggesting potential for epilepsy treatment .
  • Antiviral Research : In vitro studies showed that ABH analogs effectively inhibited SARS-CoV-2 replication in human cell lines, indicating their potential as antiviral agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructural FeaturesUnique Properties
2-Pyrrolidinecarboxylic AcidFive-membered ringExhibits different reactivity patterns
1-Aminocyclopentanecarboxylic AcidFive-membered ring with amino groupStronger basicity due to amino group
4-Piperidinecarboxylic AcidSix-membered ringOften used in pharmaceuticals for CNS effects
This compound Bicyclic structure with nitrogenVersatile pharmacophore with diverse biological activities

Q & A

Basic: What are the common synthetic routes for 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid?

Answer:
The synthesis of this bicyclic compound typically involves cyclopropanation strategies. Key methods include:

  • Copper-mediated intramolecular cyclopropanation : N-Allyl enamine carboxylates undergo cyclization using CuBr/PhIO₂ or CuBr under aerobic conditions, yielding 3-azabicyclo[3.1.0]hex-2-enes, which are reduced to the target compound with NaBH₃CN in acetic acid .
  • Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones, producing derivatives in high diastereoselectivity .
  • Titanium-mediated reductive cyclopropanation : L-serine-derived amides are cyclized intramolecularly, forming the bicyclic core .

Advanced: How can diastereoselectivity be controlled in the synthesis of stereoisomers?

Answer:
Diastereoselectivity is influenced by reaction conditions and catalysts. For example:

  • Cis/trans selectivity : Adjusting tert-butoxycarbonyl (Boc) protection and reaction solvents during cyclopropanation can favor either cis or trans stereoisomers. Ab initio calculations suggest steric and electronic effects drive selectivity .
  • Chiral resolution : Diastereomeric salt formation or chiral stationary phase chromatography separates enantiomers .

Basic: What structural features of this compound influence its reactivity?

Answer:
The rigid bicyclic framework and carboxylic acid moiety dictate reactivity:

  • Strain-induced reactivity : The cyclopropane ring increases susceptibility to ring-opening reactions, such as oxidative transformations to pyridines .
  • Carboxylic acid functionality : Enables derivatization (e.g., esterification, amidation) for drug candidate synthesis .

Advanced: How can low yields in cyclopropanation reactions be mitigated?

Answer:
Low yields often stem from competing side reactions. Strategies include:

  • Catalyst optimization : Copper(I) bromide with PhIO₂ improves efficiency in carbocupration steps compared to aerobic CuBr .
  • Substrate design : Electron-deficient alkenes and sterically hindered N-allyl groups reduce undesired pathways .
  • Temperature control : Lower temperatures favor cyclopropanation over polymerization .

Advanced: What role does this compound play in drug design, particularly for neurological targets?

Answer:
The bicyclic core mimics natural alkaloids and serves as a scaffold for nicotinic receptor ligands:

  • Ligand synthesis : 3-Aryl derivatives (e.g., pyridin-3-yl substituents) are synthesized via palladium-catalyzed cross-coupling, showing affinity for neuronal receptors .
  • Bioactivity modulation : Structural rigidity enhances metabolic stability and binding specificity in antiviral and anticancer agents .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Chiral HPLC : Resolves stereoisomers using columns like Chiralpak IA/IB .
  • X-ray crystallography : Confirms absolute configuration of stereoisomers .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish cis/trans isomers via coupling constants and chemical shifts .

Advanced: How can oxidative ring-opening reactions expand its utility in heterocycle synthesis?

Answer:
Oxidative cleavage of the cyclopropane ring enables access to substituted pyridines:

  • CuBr₂/PhIO₂-mediated oxidation : Converts 5-substituted derivatives into polysubstituted pyridines via radical intermediates .
  • Regioselectivity control : Electron-withdrawing substituents at C-5 direct ring-opening pathways .

Advanced: How do structural modifications impact interactions with enzymes and receptors?

Answer:

  • Enzyme inhibition : Derivatives like Tolterodine analogs bind muscarinic receptors, with stereochemistry (e.g., 1S,2S,5R configuration) critical for potency .
  • Receptor specificity : Aryl substituents at C-3 enhance selectivity for nicotinic over opioid receptors .

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